molecular formula C13H26N2 B5669724 1-cycloheptyl-4-methyl-1,4-diazepane

1-cycloheptyl-4-methyl-1,4-diazepane

Cat. No. B5669724
M. Wt: 210.36 g/mol
InChI Key: HHRJOUJAKNUVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been explored through various methods, including a user-friendly stereoselective one-pot approach for the synthesis of these compounds by a cyclodehydrative three-component reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. This method provides an efficient and solvent- and catalyst-free procedure for the direct synthesis of the derivatives, highlighting the versatile approaches to constructing the 1,4-diazepane ring system (E. Sotoca et al., 2009).

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives has been studied using various spectroscopic techniques, including NMR, IR spectroscopy, and mass spectrometry, as well as X-ray diffraction analysis. These studies provide detailed information on the configuration and conformation of the diazepane ring and its substituents, contributing to a better understanding of the structural characteristics of these compounds (S. Moser & K. Vaughan, 2004).

Chemical Reactions and Properties

1,4-diazepane derivatives undergo various chemical reactions, reflecting their reactive nature. The chemical properties of these compounds are influenced by the presence of nitrogen atoms in the ring, which can participate in different chemical transformations, including cycloaddition reactions, and reactions with diazonium salts. These reactions expand the functional diversity of the diazepane derivatives, enabling the synthesis of a wide range of compounds with varied chemical structures (S. Moser & K. Vaughan, 2004).

properties

IUPAC Name

1-cycloheptyl-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-14-9-6-10-15(12-11-14)13-7-4-2-3-5-8-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRJOUJAKNUVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.